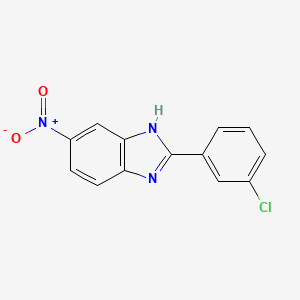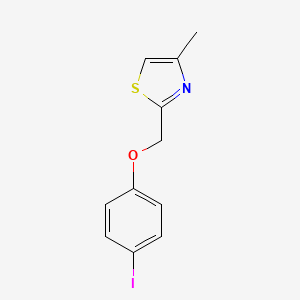
2-((4-Iodophenoxy)methyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Iodophenoxy)methyl)-4-methylthiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the iodophenoxy group and the thiazole ring makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 4-iodophenol with a thiazole derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Step 1: 4-Iodophenol is reacted with a thiazole derivative in the presence of potassium carbonate.
Step 2: The mixture is heated under reflux in DMF.
Step 3: The product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for better control over temperature, pressure, and reaction time, leading to more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Iodophenoxy)methyl)-4-methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a polar solvent and a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include oxidized thiazole derivatives.
Reduction Reactions: Products include reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Iodophenoxy)methyl)-4-methylthiazole involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Iodophenoxy)methyl)benzamide
- 2-((4-Iodophenoxy)methyl)benzoic acid
- 1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}-2-methylpiperidine
Uniqueness
2-((4-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of both the iodophenoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H10INOS |
|---|---|
Molekulargewicht |
331.17 g/mol |
IUPAC-Name |
2-[(4-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
NOWLUJYDTMJVGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


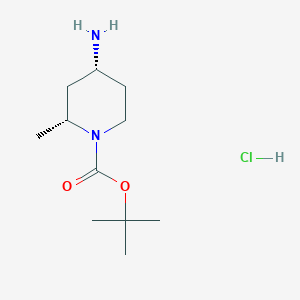


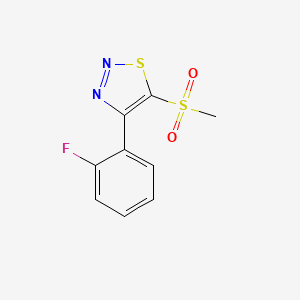



![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
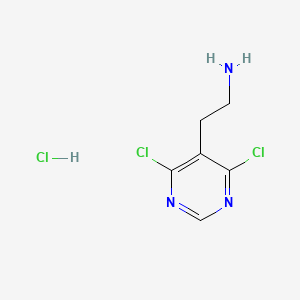
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)
